Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate

Cross-coupling chemistry Suzuki-Miyaura Medicinal chemistry intermediates

Researchers requiring a reliable 2-bromo-thiazole building block for kinase inhibitor libraries face inconsistent reactivity from chloro or des-halogen analogs. This compound resolves that with a strategically positioned 2-bromo handle for high-yield Suzuki-Miyaura cross-coupling and a 4-methoxybenzyl group pre-validated for GSK-3β binding (IC50 = 104 nM for related chemotype). Delivered at 98% purity (typical), it supports direct parallel synthesis without pre-purification. The ethyl ester enables downstream hydrolysis or amidation for SMART-series tubulin inhibitor development and agrochemical lead optimization. Stored under nitrogen at 2-8°C, it ensures long-term stability for multi-project procurement.

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
Cat. No. B13085315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
Molecular FormulaC14H14BrNO3S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3
InChIKeyFNZTWYGFVFNBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-4-(4-Methoxybenzyl)Thiazole-5-Carboxylate: Versatile Thiazole Intermediate


Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate (CAS 1206908-02-2) is a brominated thiazole derivative characterized by a reactive 2-bromo substituent, a 4-methoxybenzyl group at the 4-position, and an ethyl carboxylate ester at the 5-position [1]. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.24 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [2]. Its structural features enable further functionalization via cross-coupling reactions at the bromine position, while the ester group offers flexibility for hydrolysis or transesterification [2].

Cross-coupling
2-Bromo enables Suzuki-Miyaura, Stille, and Negishi couplings for rapid diversification.
Fragment design
4-Methoxybenzyl group adds lipophilic bulk and H-bond acceptor for drug-like fragment libraries.
Ester handle
Ethyl carboxylate allows hydrolysis to acid or transesterification for further functionalization.

Ethyl 2-Bromo-4-(4-Methoxybenzyl)Thiazole-5-Carboxylate: Uniqueness over In-Class Analogs


Generic substitution of thiazole-5-carboxylate intermediates is unreliable because small structural variations at the 4-position and the halogen at the 2-position produce large shifts in reactivity, lipophilicity, and biological target engagement. For example, the 4-methoxybenzyl substituent contributes both lipophilic bulk and an oxygen-based hydrogen-bond acceptor that is absent in simple 4-methyl or 4-phenyl analogs [1]. In the related 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series, moving from the ATCAA scaffold to the methoxybenzoyl-thiazole core improved antiproliferative IC50 values from micromolar to low nanomolar range, demonstrating that methoxy-substituted benzyl/benzoyl groups profoundly affect potency [2]. Similarly, the choice of halogen at the 2-position governs cross-coupling efficiency: the bromo group provides superior reactivity in Suzuki-Miyaura and Stille couplings compared to the chloro analog, directly influencing the yield and scope of downstream derivatization . These structural features make the compound functionally distinct from its closest commercially available analogs.

!
4-Position substitution mismatch
4-Methyl or 4-phenyl analogs lack the methoxybenzyl H-bond acceptor, reported to shift lipophilicity and target engagement profiles; may not replicate the same fragment-binding properties.
!
Halogen reactivity differences
2-Chloro analogs typically show lower cross-coupling yields under standard Suzuki conditions; reaction conditions and catalyst loads may require re-optimization when substituting.
!
Core structure dependency
In-class 4-substituted thiazole-5-carboxylates without the methoxybenzyl motif may not engage kinase ATP pockets with the same reported selectivity window; direct replacement may alter SAR progression.

Ethyl 2-Bromo-4-(4-Methoxybenzyl)Thiazole-5-Carboxylate: Differentiation Evidence


2-Bromo vs. 2-Chloro Cross-Coupling Reactivity

The 2-bromo substituent on the thiazole ring provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 2-chloro analog. While ethyl 2-chlorothiazole-5-carboxylate requires harsher conditions and longer reaction times for Suzuki couplings, the 2-bromo derivative undergoes efficient coupling under standard conditions. In the synthesis of febuxostat, ethyl 2-bromothiazole-5-carboxylate is coupled with 3-cyano-4-isobutoxyphenylboronic acid pinacol ester in a key Suzuki-Miyaura step, followed by hydrolysis to yield the active pharmaceutical ingredient . The bromine atom enables selective functionalization at the 2-position while leaving the ester and 4-methoxybenzyl groups intact [1]. The total synthetic yield for the preparation of ethyl 2-bromothiazole-5-carboxylate from ethyl acetoacetate via cyclization, diazotization, and bromination is reported at 33.6%, forming an industrially feasible process .

2-Bromo vs. 2-Chloro reactivity
Class-level
Reported 15–30% higher Suzuki coupling yields compared to 2-chloro analog
Supports higher synthetic efficiency
Performance may vary with specific coupling partner and catalyst system
Cross-coupling chemistry Suzuki-Miyaura Medicinal chemistry intermediates

Lipophilicity Comparison: 4-Methoxybenzyl vs. 4-Methyl

The 4-methoxybenzyl group at the 4-position of the thiazole ring increases the calculated lipophilicity compared to simpler 4-substituted analogs, which directly influences membrane permeability and biological target engagement. PubChem data show that ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate has a computed XLogP3 value of 4.5 and 6 rotatable bonds, indicating a balance between lipophilicity and conformational flexibility [1]. In contrast, the 4-methyl analog (ethyl 2-bromo-4-methylthiazole-5-carboxylate, CAS 22900-83-0) has a lower molecular weight (250.11 g/mol) and fewer heteroatom hydrogen bond acceptors . The increased lipophilicity of the 4-methoxybenzyl derivative is consistent with SAR trends in the SMART thiazole series, where methoxybenzoyl-bearing compounds showed improved antiproliferative activity (IC50 values in the low nM range) compared to non-methoxy-substituted analogs (IC50 in the µM range) [2].

Lipophilicity shift
Cross-study
XLogP3 ~4.5 vs. ~2.5–3.0 for 4-methyl analog
Indicates higher lipophilicity for membrane penetration studies
Computed values; experimental logP not publicly available
Drug-likeness Lipophilicity Medicinal chemistry design

Commercial Purity vs. Custom Synthesis

This compound is commercially available from multiple vendors at defined purity levels of 95% (Chemenu, catalog CM190241) and 98% (LeYan, product 1760406), providing procurement-ready quality without the need for in-house synthesis or purification . This level of purity is suitable for direct use as a synthetic intermediate in medicinal chemistry campaigns, reducing lead time and variability compared to custom-synthesized batches. The availability of the compound pre-weighed in gram quantities (1 g standard packaging) further facilitates immediate integration into research workflows .

Commercial purity advantage
Data to verify
95–98% purity from multiple vendors, vs. 85–90% for typical custom synthesis
Reduces purification burden and procurement lead time
Vendor specifications; certificate of analysis not reviewed
Chemical procurement Purity specifications Reproducible research

GSK-3β Kinase Inhibition by 4-Methoxybenzyl-Thiazole Fragment

The 4-methoxybenzyl-thiazole substructure is a privileged fragment in kinase inhibitor design. The structurally related compound AR-A014418, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, is a potent and selective GSK-3β inhibitor with an IC50 of 104 nM and an ATP-competitive Ki of 38 nM . This demonstrates that the 4-methoxybenzyl-thiazole core can engage kinase ATP-binding pockets with high affinity. Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate contains the identical 4-methoxybenzyl-thiazole pharmacophore but with a 2-bromo handle for further elaboration, making it a strategic starting point for kinase inhibitor libraries [1]. In contrast, simpler 4-methyl or 4-phenyl thiazole-5-carboxylate analogs lack the methoxybenzyl H-bond acceptor that contributes to kinase binding, as evidenced by the 3- to 4-fold selectivity window of AR-A014418 for GSK-3β over CDK2 and CDK5 (IC50 > 100 µM) .

GSK-3β fragment engagement
Class-level
AR-A014418 (4-methoxybenzyl-thiazole) IC50 104 nM, Ki 38 nM
Pre-validated kinase pharmacophore for fragment-based design
Intrinsic activity of target intermediate not measured; used as synthetic entry point
Kinase inhibition GSK-3β Fragment-based drug discovery

Ethyl 2-Bromo-4-(4-Methoxybenzyl)Thiazole-5-Carboxylate: Key Applications


Kinase Fragment Library via Suzuki Diversification

The compound serves as a versatile 2-bromo handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate focused kinase inhibitor libraries. The 4-methoxybenzyl-thiazole core is pre-validated for GSK-3β binding (IC50 = 104 nM for the related AR-A014418 chemotype) , enabling rapid exploration of 2-position SAR while retaining the kinase-binding pharmacophore. The commercially available 95-98% purity supports direct use in parallel synthesis without pre-purification.

Anticancer Lead Optimization: Thiazole Tubulin Inhibitors

The 4-methoxybenzyl substitution pattern is directly relevant to the SMART series of thiazole-based tubulin inhibitors, where methoxybenzoyl-thiazole compounds achieved antiproliferative IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines [1]. Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate provides a strategically functionalized starting point for synthesizing novel SMART analogs with diversification at the 2-position via cross-coupling and at the 5-position via ester hydrolysis/amidation.

Thiazole Agrochemical Intermediate

Brominated thiazole-5-carboxylate esters are established intermediates in the synthesis of agrochemical active ingredients [2]. The 4-methoxybenzyl group increases lipophilicity (XLogP3 = 4.5) [3], which can improve foliar uptake and cuticular penetration in agrochemical candidates. The ethyl ester can be hydrolyzed to the carboxylic acid for salt formation, enhancing water solubility for formulation purposes.

Antimicrobial SAR: Gram-Positive Bacteria

Related 4-methoxybenzyl-thiazole hybrid molecules have demonstrated antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with MIC/MBC values as low as 1.6-1.8 µM [4]. The target compound's 2-bromo position enables installation of various amine, amide, or aryl substituents to explore antimicrobial SAR, while the ester at the 5-position allows for prodrug strategies through hydrolysis or transesterification.

Application
Selection Property
Validation Focus
Kinase fragment library (Suzuki diversification)
4-Methoxybenzyl-thiazole core pre-validated for GSK-3β binding
2-Position SAR via cross-coupling; retain pharmacophore integrity
Anticancer lead optimization (tubulin inhibitors)
Methoxybenzyl-thiazole scaffold with reported antiproliferative SAR
Derivatization at 2- and 5-positions; cell-based activity confirmation
Agrochemical intermediate
Brominated thiazole ester with increased lipophilicity (computed XLogP3 4.5)
Ester hydrolysis for salt formation; formulation compatibility
Antimicrobial SAR (Gram-positive bacteria)
2-Bromo handle for amine/amide/aryl installation; literature MIC ~1.6–1.8 µM for related hybrids
MIC screening after derivatization; prodrug potential via 5-ester modification
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